molecular formula C11H17N3O2 B153437 tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 374795-76-3

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No. B153437
M. Wt: 223.27 g/mol
InChI Key: SXNFMTYTTHEPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a derivative of the pyrazine class, which is a heterocyclic aromatic organic compound. Pyrazines and their derivatives are known for their applications in pharmaceuticals due to their biological activities. The tert-butyl group attached to the pyrazine ring can influence the physical and chemical properties of the compound, potentially making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl substituted pyrazine derivatives can be achieved through various methods. A novel route for the synthesis of related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another study discusses the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, indicating the versatility of tert-butyl substituted pyrazoles in chemical reactions . Additionally, tert-butyl amides derived from Ugi reactions have been used to synthesize 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl isocyanide as a convertible reagent .

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl substituted pyrazine derivatives have been studied using spectroscopic methods. For instance, the 1H and 13C NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates have been recorded to understand their conformational behavior . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, providing insights into the electronic structure and stability of such molecules .

Chemical Reactions Analysis

Tert-butyl substituted pyrazines can undergo various chemical reactions, which are essential for their application in synthesis. The regioselectivity and reaction media for the synthesis of tert-butyl substituted pyrazoles have been studied, showing that different conditions can lead to the formation of various regioisomers . The electrophilic halogenation and cycloaddition reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazin derivatives have also been explored, further demonstrating the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazines are influenced by their molecular structure. The first hyperpolarizability, NBO analysis, and HOMO-LUMO analysis of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, suggest an extended π-electron delocalization over the pyrazine ring, which is responsible for the nonlinearity of the molecule . This indicates that such compounds could have interesting electronic properties, potentially useful in materials science.

Scientific Research Applications

Synthesis Applications

Microwave-Assisted Preparation of Dihydropyrazolo[1,5-a]pyrazine-4,7-diones The utility of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate in synthesizing 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones through a microwave-assisted process has been highlighted. This method demonstrates the neighboring-group-assisted cleavage of tert-butylamides and positions TERT-butyl isocyanide as a convertible isocyanide, introducing a new pathway in the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones (Nikulnikov et al., 2009).

Innovations in Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Research has also demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process leads to the production of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which, when reacted with alkyl hydrazines, result in mixtures of isomeric pyrazoles. These mixtures can be efficiently separated to yield the target fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating the compound’s significant potential in synthetic organic chemistry (Iminov et al., 2015).

Chemical Modification and Reactivity

Reactivity and Acylation of Pyrazolo[5,1-c][1,2,4]triazines The compound has been used in studies focused on the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives. Specifically, it has been involved in the preparation and acylation of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-ones, revealing valuable insights into the compound's reactivity under various agents (Mironovich & Shcherbinin, 2014).

Dipeptoid Diversity and Ugi Reaction The compound is associated with the Ugi reaction involving pyrazole-3-carboxylic convertible tert-butyl isocyanide. This process has paved the way for the development of a wider diversity of Ugi-type dipeptoids, which are of significant interest in the field of drug discovery and medicinal chemistry (Krasavin & Nikulnikov, 2012).

Structural and Crystallographic Studies

Formation of 1-Methyl-1H-pyrazol-5-yl Substituent The compound's utility has been explored in the formation of a 1-methyl-1H-pyrazol-5-yl substituent. This process involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a title compound with a distinct dihedral angle, contributing to the understanding of molecular structures (Richter et al., 2009).

properties

IUPAC Name

tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-4-5-14-8-12-6-9(14)7-13/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNFMTYTTHEPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620718
Record name tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

CAS RN

374795-76-3
Record name tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.